Z-Lys(Z)-OSu

Racemization suppression Stereochemical integrity Peptide coupling

Z-Lys(Z)-OSu is a pre-activated lysine active ester with dual Z-protection for Boc SPPS compatibility. Eliminates DCC-associated racemization; both Z groups remain intact under TFA. The OSu ester enables direct coupling without additional reagents. 36-month stability at -20°C supports GMP and multi-year projects.

Molecular Formula C26H29N3O8
Molecular Weight 511,51 g/mole
CAS No. 2116-83-8
Cat. No. B554376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Lys(Z)-OSu
CAS2116-83-8
SynonymsZ-Lys(Z)-OSu; 2116-83-8; Nalpha,Nepsilon-Di-Z-L-lysinehydroxysuccinimideester; 96885_ALDRICH; SCHEMBL9976419; 96885_FLUKA; CTK8F0216; MolPort-003-939-971; C26H29N3O8; 0802AB; ZINC71788228; AKOS015855377; AKOS015895737; AK-81332; KB-118725; TC-066819; FT-0658285; ST24050370; ST51053061; K-6094; N|A,N|A-Di-Z-L-lysinehydroxysuccinimideester; I06-1409
Molecular FormulaC26H29N3O8
Molecular Weight511,51 g/mole
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34)/t21-/m0/s1
InChIKeyLHOAUCZIIQFZMI-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Lys(Z)-OSu (CAS 2116-83-8): A Dual-Protected Lysine Active Ester for Orthogonal Peptide Synthesis


Z-Lys(Z)-OSu (Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester) is a pre-activated lysine derivative in which both the α- and ε-amino groups are protected by acid-labile benzyloxycarbonyl (Z) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester . With a molecular weight of 511.5 g/mol and the formula C₂₆H₂₉N₃O₈ [1], this compound is a solid powder with a melting point of 112-113 °C [2]. The OSu active ester enables efficient coupling to nucleophiles under mild conditions, typically without the need for additional coupling reagents .

Why Z-Lys(Z)-OSu (CAS 2116-83-8) Cannot Be Replaced by Generic Lysine Derivatives


In peptide synthesis, substituting one lysine derivative for another without careful evaluation often results in project failure due to incompatible protecting group chemistry, unintended side reactions, or compromised stereochemical integrity. Z-Lys(Z)-OSu incorporates two orthogonal design features that preclude simple substitution: (1) it delivers the fully Z-protected lysine residue with its carboxyl group pre-activated for immediate coupling, eliminating the racemization risk associated with in situ activation of Z-Lys(Z)-OH using carbodiimide reagents [1], and (2) the dual Z-protection provides orthogonal stability to the Boc chemistry widely used in solid-phase peptide synthesis (SPPS), a compatibility not shared by Fmoc-based or Boc-based lysine active esters . The evidence below quantifies these critical differentiators.

Z-Lys(Z)-OSu (CAS 2116-83-8): Quantitative Differential Evidence for Procurement Decisions


Z-Lys(Z)-OSu Avoids DCC-Mediated Racemization Inherent to In Situ Activation of Z-Lys(Z)-OH

Direct coupling of Z-Lys(Z)-OH using DCC/HOBt activation carries a measurable risk of epimerization at the α-carbon, which Z-Lys(Z)-OSu eliminates entirely by providing the pre-formed active ester. In a systematic study of 24 Z-dipeptide couplings, the Lys(Z) residue was among the six residues identified as 'least sensitive to racemization' under DCC-HOBt conditions; however, racemization was not zero [1]. Z-Lys(Z)-OSu circumvents this pathway altogether, delivering a product with a stereochemically defined (S)-configuration (confirmed by InChIKey LHOAUCZIIQFZMI-NRFANRHFSA-N) and ≥95% purity . The procurement advantage is clear: for applications requiring rigorous stereochemical control, the pre-activated OSu ester eliminates a known source of diastereomeric impurity.

Racemization suppression Stereochemical integrity Peptide coupling

Orthogonal Z Protection Enables Boc-SPPS Compatibility Unavailable with Fmoc-Lys(Fmoc)-OH

Z-Lys(Z)-OSu is explicitly qualified by suppliers for 'reaction type: Boc solid-phase peptide synthesis' . This compatibility stems from the acid-labile Z protecting groups, which are stable to the basic conditions of Fmoc removal but are cleaved under the acidic conditions (e.g., TFA) used in Boc SPPS [1]. In contrast, Fmoc-Lys(Fmoc)-OH (CAS 78081-87-5, MW 590.66) employs base-labile Fmoc groups and is exclusively suited for Fmoc SPPS . Attempting to use Fmoc-protected lysine derivatives in Boc SPPS results in premature deprotection and uncontrolled branching.

Boc SPPS Protecting group orthogonality Acid-labile Z group

Z-Lys(Z)-OSu Offers Higher Molecular Economy Than Dual-Boc Analogs for Boc SPPS Applications

When comparing lysine active esters intended for Boc SPPS, Z-Lys(Z)-OSu (MW 511.5 g/mol) offers a lower molecular weight than the alternative dual-Z-protected free acid Z-Lys(Z)-OH (MW 414.5 g/mol) but a higher molecular weight than Boc-Lys(Boc)-OSu (MW 443.5 g/mol, CAS 30189-36-7) . However, the Boc groups of Boc-Lys(Boc)-OSu are acid-labile under the same TFA conditions used for Boc SPPS deprotection and cleavage [1]. This creates an incompatibility: the ε-Boc group is lost during global deprotection, exposing the ε-amine prematurely. Z-Lys(Z)-OSu provides a solution for applications requiring that the ε-amine remain protected through the acidic cleavage step, as Z groups require stronger acid (e.g., HBr/AcOH) or hydrogenolysis for removal [1].

Molecular weight Cost efficiency Boc-Lys(Boc)-OSu

Differential Solubility and Long-Term Storage Stability of Z-Lys(Z)-OSu Relative to Free Acid and Mixed-Protection Analogs

Z-Lys(Z)-OSu exhibits a solubility profile distinct from its free acid counterpart and mixed-protection analogs. The compound is soluble in DMSO (10 mM) [1], whereas Z-Lys(Z)-OH (the free acid) is only slightly soluble in DMSO and methanol . Long-term storage data from a commercial supplier indicate that Z-Lys(Z)-OSu is stable for 36 months when stored lyophilized at -20 °C under desiccation [1]. In contrast, the mixed-protection analog Z-Lys(Boc)-OSu (CAS 3338-34-9) has a reported melting point of 98-101 °C , lower than the 112-113 °C of Z-Lys(Z)-OSu [2], which may correlate with differences in crystalline stability and hygroscopicity.

Storage stability Solubility Lyophilized stability

Z-Lys(Z)-OSu (CAS 2116-83-8): Validated Application Scenarios Based on Quantitative Evidence


Boc Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Stable ε-Amine Protection

In Boc SPPS, the resin-bound peptide chain is exposed to repeated TFA treatments to remove the Boc group. Z-Lys(Z)-OSu is qualified for Boc SPPS because its Z protecting groups remain intact under TFA conditions [1]. This enables the incorporation of a lysine residue whose ε-amine remains protected until a subsequent orthogonal deprotection step (e.g., hydrogenolysis or HBr/AcOH), allowing for site-specific conjugation or branching after the peptide is cleaved from the resin.

Synthesis of Stereochemically Sensitive Bioactive Peptides and Pharmaceutical Intermediates

The pre-activated OSu ester of Z-Lys(Z)-OSu eliminates the need for in situ carbodiimide activation, thereby avoiding the DCC-associated racemization risk that affects Z-Lys(Z)-OH . This is critical for the synthesis of peptide-based drug candidates and bioactive peptides where even minor diastereomeric impurities can compromise biological activity or regulatory compliance [2].

Fragment Condensation and Segmental Ligation Strategies in Solution-Phase Synthesis

Z-Lys(Z)-OSu is explicitly qualified for solution-phase peptide synthesis . Its OSu active ester enables direct coupling to amine nucleophiles without additional coupling reagents, simplifying reaction workup. The dual Z-protection ensures that the lysine side chain remains masked during fragment assembly, with both protecting groups removed simultaneously under hydrogenolytic conditions to yield the free lysine residue in the final peptide [1].

Long-Term Research and Manufacturing Campaigns Requiring Documented Multi-Year Reagent Stability

Procurement of Z-Lys(Z)-OSu is supported by vendor specifications indicating 36-month stability when stored lyophilized at -20 °C . This documented shelf-life reduces the need for frequent re-qualification and reordering, a logistical advantage for GMP manufacturing, multi-year grant-funded projects, and core facilities maintaining validated reagent inventories [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Lys(Z)-OSu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.